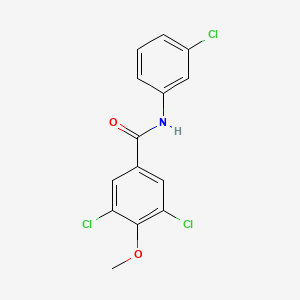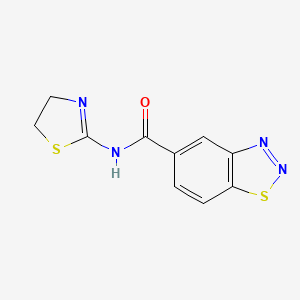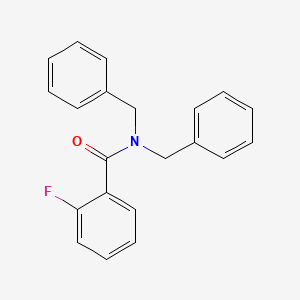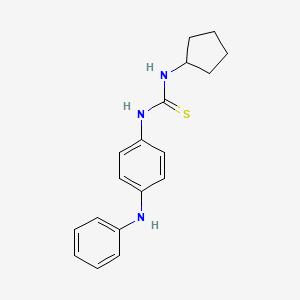![molecular formula C17H16N2O5 B5813848 4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5813848.png)
4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as HPPH or Photochlor, and it is a photosensitizer that has been used in photodynamic therapy (PDT) for the treatment of cancer.
Mécanisme D'action
The mechanism of action of HPPH involves the production of ROS upon activation by light. The ROS can induce cell death in cancer cells through various mechanisms, including apoptosis, necrosis, and autophagy. HPPH has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. This inhibition of angiogenesis can further enhance the anti-cancer effects of HPPH.
Biochemical and Physiological Effects:
HPPH has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. However, HPPH can accumulate in the skin and cause photosensitivity, which can be a limitation for its use in PDT. HPPH has also been shown to have some effect on the immune system, which can be beneficial for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
HPPH has several advantages for lab experiments, including its stability and ease of synthesis. However, HPPH can be difficult to purify, and its fluorescence properties can be affected by the surrounding environment. In addition, the activation wavelength of HPPH can vary depending on the solvent and pH, which can affect its effectiveness in PDT.
Orientations Futures
For the study of HPPH include the development of new synthesis and purification methods, the study of its effects on the immune system, and the development of new imaging techniques.
Méthodes De Synthèse
The synthesis of HPPH involves several steps, including the reaction of 3-nitrobenzoyl chloride with 3-hydroxybenzoic acid to form 3-(3-nitrobenzoyl)phenol. This intermediate is then reacted with 4-aminobenzoyl chloride to form 4-{[(3-nitrophenyl)amino]carbonyl}phenol. Finally, the nitro group is reduced to an amino group using palladium on carbon and hydrogen gas, resulting in the formation of 4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid.
Applications De Recherche Scientifique
HPPH has been extensively studied for its potential applications in cancer treatment. It is a photosensitizer that can be activated by light to produce reactive oxygen species (ROS) that can induce cell death in cancer cells. HPPH has been shown to be effective in treating various types of cancer, including prostate cancer, breast cancer, and lung cancer. In addition to its use in PDT, HPPH has also been studied for its potential applications in fluorescence-guided surgery (FGS) and molecular imaging.
Propriétés
IUPAC Name |
4-[4-[(3-hydroxyphenyl)carbamoyl]anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-14-3-1-2-13(10-14)19-17(24)11-4-6-12(7-5-11)18-15(21)8-9-16(22)23/h1-7,10,20H,8-9H2,(H,18,21)(H,19,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPZHGYRCGRORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5813780.png)




![5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5813815.png)

![4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5813835.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813836.png)
![4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5813840.png)
![1-{3-[(4-methoxyphenoxy)methyl]benzoyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B5813841.png)